(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine
Overview
Description
(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine is a compound that combines a pyridazine ring with a phenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine typically involves the formation of the pyridazine ring followed by the introduction of the phenyl and thienyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a diketone can form the pyridazine ring, which can then be functionalized with phenyl and thienyl groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or properties.
Substitution: The phenyl and thienyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which (6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays or molecular docking simulations .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3(2H)-one: This compound shares the pyridazine ring and phenyl group but lacks the thienyl group.
2-Substituted-4-aryl-6-phenylpyridazin-3(2H)-ones: These compounds have similar core structures but different substituents, which can alter their properties and applications.
Uniqueness
(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine is unique due to the presence of both phenyl and thienyl groups, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
6-phenyl-N-(2-thiophen-2-ylethyl)pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-5-13(6-3-1)15-8-9-16(19-18-15)17-11-10-14-7-4-12-20-14/h1-9,12H,10-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMNLURHSSKETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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